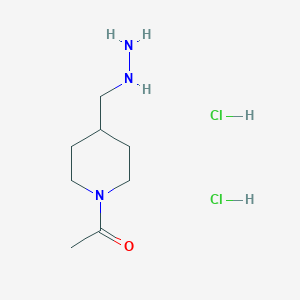

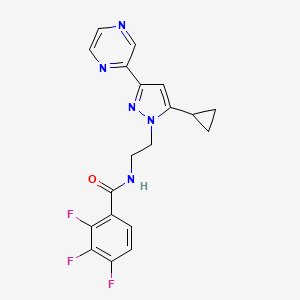

![molecular formula C24H24FN5O2 B2373479 3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844451-18-9](/img/structure/B2373479.png)

3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a pyrimidine ring structure . Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives can be synthesized through various methods. For example, one method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure may also include fluorophenyl and methylphenyl groups attached to the pyrimidine ring.Scientific Research Applications

Molecular Structure Analysis

Investigations into the molecular structures of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and pyrido[1,2-a]pyrimidine derivatives show complex interactions such as hydrogen bonding and pi-pi stacking interactions which are critical for understanding the chemical and physical properties of these compounds. For example, the study by Trilleras et al. (2009) discusses the molecular structures of various substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, illustrating how different substitutions influence molecular packing through hydrogen bonds and pi-pi stacking interactions (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Synthetic Techniques and Characterization

Synthesis and characterization of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, including those with fluoroaniline substitutions, have been reported to yield compounds with diverse biological activities. Rauf et al. (2010) detailed the preparation and urease inhibition activity of these derivatives, providing a framework for synthesizing related compounds with potential therapeutic uses (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Mahmood-Ul Hassan, Chohan, Nasim, & Hadda, 2010).

Biological Activities and Applications

Further research into pyrimido[1,2-a]pyrimidine derivatives and related structures reveals their potential in biological and pharmacological contexts. For example, studies have shown that these compounds exhibit varying degrees of biological activity, including antiinflammatory properties. Kaminski et al. (1989) synthesized a series of pyrimidopurinediones showing significant antiinflammatory activity in a rat model, suggesting potential applications in developing new antiinflammatory drugs (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).

Properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2/c1-15-8-10-18(11-9-15)28-12-16(2)13-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-4-5-7-19(17)25/h4-11,16H,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRITIZAWXGGMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=CC=C(C=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

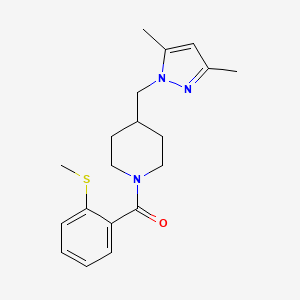

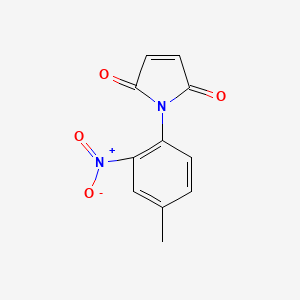

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)

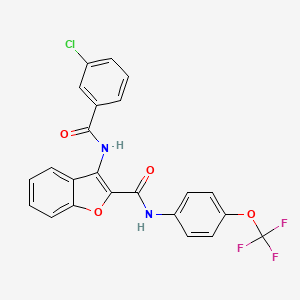

![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)

![4-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2373410.png)

![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)

![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)

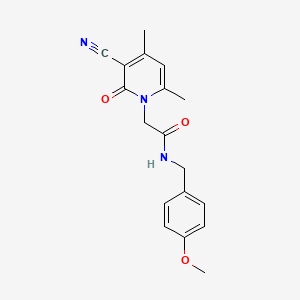

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)